N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide
Description
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a pyrrolidine ring and a pyridine moiety
Properties
IUPAC Name |
N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(17-12-14-6-1-2-8-16(14)24-17)21-13-15-7-5-11-22(15)18-9-3-4-10-20-18/h1-4,6,8-10,12,15H,5,7,11,13H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFQJIGDIRYJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CNC(=O)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by its attachment to the benzofuran core. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities efficiently. The choice of solvents, reagents, and purification methods are crucial to achieving high-quality industrial production .
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the benzofuran or pyrrolidine rings .
Scientific Research Applications
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamides: These compounds share the pyridine and benzamide moieties but lack the pyrrolidine ring.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring but differ in the attached functional groups.
Benzofuran derivatives: These compounds feature the benzofuran core but vary in the substituents attached to it.
Uniqueness
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide is unique due to its combination of the benzofuran core, pyrrolidine ring, and pyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure, characterized by the following components:
- Pyridin-2-yl : A pyridine ring that may contribute to the compound's interaction with biological targets.
- Pyrrolidin-2-yl : A pyrrolidine moiety that can influence pharmacokinetic properties.
- Benzofuran : This aromatic system may enhance the compound's stability and biological activity.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases and phosphatases, altering cellular signaling cascades.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| FaDu (hypopharyngeal cancer) | 5.0 | Apoptosis induction | |
| Various solid tumors | 3.0 | Enzyme inhibition |
Antimicrobial Activity
Research also indicates that this compound exhibits antimicrobial properties against both bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 0.8 µg/mL |
| Candida albicans | 1.0 µg/mL |
Case Studies
- Study on Cancer Cell Lines : A detailed investigation into the effects of the compound on various cancer cell lines demonstrated significant cytotoxicity, particularly in solid tumors. The study employed flow cytometry to analyze apoptosis and found that the compound induced cell death through mitochondrial pathways.
- Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of pathogenic bacteria and fungi, suggesting its potential as an alternative treatment for infections resistant to conventional antibiotics.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituent Variations : Alterations in the benzofuran or pyridine moieties can significantly affect potency and selectivity.
- Linker Modifications : Changes in the linker between the pyrrolidine and benzofuran can enhance or diminish biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
